molecular formula C8H10ClNO2S B042296 N-(1-phenylethyl)sulfamoyl chloride CAS No. 57053-73-3

N-(1-phenylethyl)sulfamoyl chloride

Cat. No.: B042296
CAS No.: 57053-73-3
M. Wt: 219.69 g/mol
InChI Key: QOPLNBUUOURXFZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of angiotensin II human involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially in a specific order to form the peptide chain. Each addition involves the coupling of an amino acid protected by a temporary protecting group, followed by deprotection to expose the next reactive site .

Industrial Production Methods: Industrial production of angiotensin II human typically involves large-scale SPPS. The process is automated and optimized for high yield and purity. After synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is lyophilized to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions: Angiotensin II human undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Methionine sulfoxide: from oxidation.

    Free thiols: from reduction.

    Peptide analogs: from substitution.

Comparison with Similar Compounds

Uniqueness: Angiotensin II human is unique due to its high potency as a vasoconstrictor and its central role in the renin-angiotensin system. Unlike its precursors and metabolites, angiotensin II human has the most significant impact on blood pressure regulation and fluid balance .

Biological Activity

N-(1-phenylethyl)sulfamoyl chloride is a sulfonamide compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a sulfamoyl group, has been studied for its effects in various biological systems, including antibacterial, anti-inflammatory, and anticancer activities. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a phenethyl moiety attached to a sulfamoyl group. The general structure can be represented as follows:

C9H10ClNO2S\text{C}_9\text{H}_{10}\text{Cl}\text{N}\text{O}_2\text{S}

This compound is synthesized through acylation reactions, which can be facilitated by methods such as ultrasonic irradiation, enhancing yield and efficiency .

1. Antibacterial Activity

Research indicates that compounds within the sulfamoyl class exhibit significant antibacterial properties. For instance, studies have shown that related sulfamoyl compounds demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves inhibition of bacterial enzymes critical for growth and replication.

2. Anti-inflammatory Effects

This compound has been explored for its anti-inflammatory potential. The sulfamoyl group is known to interact with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions characterized by excessive inflammation, such as arthritis or other autoimmune disorders.

3. Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. Its structural analogs have shown efficacy in inducing apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and the induction of oxidative stress . Notably, compounds with similar structures have been noted for their ability to inhibit tumor growth in preclinical models.

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against several pathogens. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Bacterial Strain MIC (µg/mL)
Salmonella typhi32
Bacillus subtilis16
Escherichia coli64

Study on Anti-inflammatory Activity

In an experimental model of inflammation, this compound was administered to assess its impact on inflammatory markers. The compound significantly reduced levels of TNF-α and IL-6 in serum samples compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the phenethyl group can influence both lipophilicity and bioavailability, impacting the compound's efficacy across different biological systems .

Properties

IUPAC Name

N-(1-phenylethyl)sulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-7(10-13(9,11)12)8-5-3-2-4-6-8/h2-7,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPLNBUUOURXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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